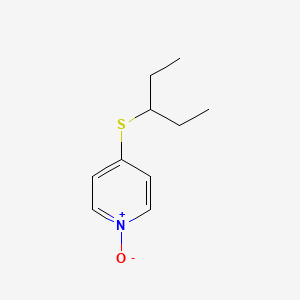
1-Oxido-4-pentan-3-ylsulfanylpyridin-1-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Oxido-4-pentan-3-ylsulfanylpyridin-1-ium is a heterocyclic organic compound that features a pyridine ring substituted with a pentanylsulfanyl group at the 4-position and an oxide group at the 1-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxido-4-pentan-3-ylsulfanylpyridin-1-ium typically involves the oxidation of the corresponding pyridine derivative. One common method is the oxidation of 4-(3-pentanylsulfanyl)pyridine using oxidizing agents such as hydrogen peroxide (H₂O₂) in the presence of a catalyst like titanium silicalite (TS-1) in methanol . This method is efficient and provides good yields of the desired N-oxide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for the efficient and safe handling of oxidizing agents and catalysts, ensuring consistent product quality and yield over extended periods .
化学反应分析
Types of Reactions
1-Oxido-4-pentan-3-ylsulfanylpyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine.
Substitution: The pentanylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of titanium silicalite (TS-1) catalyst.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Parent Pyridine: Formed through reduction reactions.
Substituted Pyridines: Formed through nucleophilic substitution reactions.
科学研究应用
1-Oxido-4-pentan-3-ylsulfanylpyridin-1-ium has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design due to its unique structural features.
Materials Science: Explored for its potential use in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 1-Oxido-4-pentan-3-ylsulfanylpyridin-1-ium involves its ability to act as a mild Lewis base. This property allows it to activate certain Lewis acidic parts of molecules, increasing the reactivity of nucleophilic parts towards electrophiles . This activation can facilitate various chemical reactions, making the compound useful in catalysis and organic synthesis.
相似化合物的比较
Similar Compounds
Pyridine N-oxide: A simpler analog that lacks the pentanylsulfanyl group but shares the N-oxide functionality.
4-Nitropyridine 1-oxide: Another analog with a nitro group at the 4-position instead of the pentanylsulfanyl group.
Uniqueness
1-Oxido-4-pentan-3-ylsulfanylpyridin-1-ium is unique due to the presence of the pentanylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other pyridine N-oxides. This uniqueness makes it valuable for specific applications in organic synthesis and materials science.
属性
CAS 编号 |
129598-85-2 |
|---|---|
分子式 |
C10H15NOS |
分子量 |
197.296 |
IUPAC 名称 |
1-oxido-4-pentan-3-ylsulfanylpyridin-1-ium |
InChI |
InChI=1S/C10H15NOS/c1-3-9(4-2)13-10-5-7-11(12)8-6-10/h5-9H,3-4H2,1-2H3 |
InChI 键 |
ARFRNVYHCBHXHF-UHFFFAOYSA-N |
SMILES |
CCC(CC)SC1=CC=[N+](C=C1)[O-] |
同义词 |
Pyridine, 4-[(1-ethylpropyl)thio]-, 1-oxide (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















